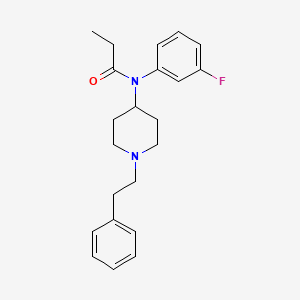

Meta-fluorofentanyl

Übersicht

Beschreibung

meta-Fluorofentanyl (Hydrochlorid): ist ein analytischer Referenzstandard, der als Opioid klassifiziert ist. Es ist ein synthetisches Opioid und ein strukturelles Analogon von Fentanyl, das für seine starken analgetischen Eigenschaften bekannt ist. This compound ist in den Vereinigten Staaten als Stoff der Liste I eingestuft und für Forschungs- und forensische Anwendungen bestimmt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von meta-Fluorofentanyl beinhaltet die Reaktion von 3-Fluoranilin mit 1-(2-Phenylethyl)-4-Piperidon, um das Zwischenprodukt N-(3-Fluorphenyl)-N-[1-(2-Phenylethyl)-4-piperidinyl]propanamid zu bilden. Dieses Zwischenprodukt wird dann in seine Hydrochloridsalzform umgewandelt. Die Reaktionsbedingungen umfassen in der Regel die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird oft in spezialisierten Einrichtungen hergestellt, die für den Umgang mit kontrollierten Substanzen ausgerüstet sind .

Analyse Chemischer Reaktionen

Metabolic Pathways

In vitro studies using human hepatocytes revealed extensive hepatic metabolism :

Primary Pathways

- N-Dealkylation : Formation of norfluorofentanyl (major metabolite) .

- Hydroxylation : Occurs at multiple sites:

Secondary Pathways

- Dihydrodiol Formation : Oxidation of the alkyl chain .

- N-Oxide Formation : Oxidation of the piperidine nitrogen .

Fragmentation Behavior in Mass Spectrometry

Collision-induced dissociation (CID) studies reveal characteristic fragmentation patterns :

| Fragment Ion (m/z) | Structural Origin | Relative Abundance |

|---|---|---|

| 105.0702 | Cleavage between piperidine and phenethyl groups | Base peak |

| 188.1439 | Piperidine ring collapse + phenethyl retention | High |

| 299.1912 | Retention of fluorinated phenethyl moiety | Moderate |

Key Observations :

- Fragmentation is unaffected by fluorine substitution position .

- Diagnostic ions (e.g., m/z 105.0702) enable differentiation from non-fluorinated fentanyls .

Stability and Degradation

Meta-fluorofentanyl exhibits pH-dependent stability :

- Acidic Conditions : Degradation via hydrolysis of the amide bond .

- Basic Conditions : Resistance to hydrolysis due to electron-withdrawing fluorine .

Metabolite Profile in Human Urine

Analysis of an authentic urine sample identified three metabolites :

| Metabolite | Abundance | Structure |

|---|---|---|

| Hydroxymethoxyfluorofentanyl | Highest | Hydroxylation + O-methylation |

| Norfluorofentanyl | Moderate | N-Dealkylation product |

| Ethylphenyl-hydroxylated form | Low | Hydroxylation on ethylphenyl ring |

Pharmacological Implications

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Meta-fluorofentanyl, like other fentanyl analogs, interacts with the mu-opioid receptor, which is pivotal for its analgesic properties. Research indicates that this compound is less potent than fentanyl itself, with studies showing it to be approximately five times less potent compared to its parent compound . Understanding its binding affinity and efficacy at mu-opioid receptors can contribute to the development of new analgesics with potentially fewer side effects or risks of addiction.

Metabolic Profiling

The metabolism of this compound has been studied extensively to identify its metabolites and their implications for drug testing. In vitro studies using human hepatocytes have revealed that the primary metabolic pathways involve N-dealkylation and hydroxylation. A total of 14 metabolites were identified for each fluorofentanyl isomer, including norfluorofentanyl as a major metabolite .

Table 1: Identified Metabolites of this compound

| Metabolite | Description |

|---|---|

| Norfluorofentanyl | Major N-dealkylation product |

| Hydroxymethoxy metabolite | Most abundant in urine samples |

| Hydroxylated metabolites | Various hydroxylated forms identified |

| Dihydrodiol metabolites | Additional products formed during metabolism |

This metabolic profiling is crucial for developing sensitive analytical methods for detecting this compound in biological samples, which is essential for clinical toxicology and forensic investigations.

Toxicological Implications

This compound has been implicated in several cases of acute intoxication and fatalities. Its presence in postmortem blood samples has been confirmed through advanced analytical techniques like liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) . The identification of its metabolites in clinical samples aids in understanding exposure levels and potential health risks associated with its use.

Case Studies

- Case Study 1 : A study analyzed blood samples from decedents who had been exposed to various fentanyl analogs, including this compound. The findings indicated a significant correlation between the presence of this compound and the severity of opioid-related fatalities .

- Case Study 2 : Another investigation focused on urine samples from individuals suspected of opioid overdose. The detection of this compound and its metabolites provided insights into recent usage patterns and assisted in developing targeted interventions .

Public Health Concerns

The rise of synthetic opioids like this compound poses substantial public health challenges due to their high potency and potential for misuse. Regulatory bodies have classified this compound as a controlled substance due to its association with overdose deaths . Continuous monitoring and research are necessary to develop effective harm reduction strategies.

Future Directions in Research

Ongoing research efforts aim to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Investigating its interactions with other substances, potential therapeutic applications, and long-term effects on health will be critical as synthetic opioids continue to evolve.

Wirkmechanismus

meta-Fluorofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to the modulation of pain and reward mechanisms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fentanyl: Die Stammverbindung, bekannt für ihre starken analgetischen Eigenschaften.

para-Fluorofentanyl: Ein weiteres fluoriertes Analogon mit ähnlicher Potenz wie Fentanyl.

ortho-Fluorofentanyl: Ein fluoriertes Analogon, das doppelt so potent ist wie Fentanyl

Einzigartigkeit: meta-Fluorofentanyl ist einzigartig aufgrund seiner spezifischen Fluorierung in der meta-Position, die seine Bindungsaffinität und Potenz im Vergleich zu anderen fluorierten Analoga beeinflusst. Diese Positionsisomerie führt zu unterschiedlichen pharmakologischen Profilen und Potenzen .

Biologische Aktivität

Meta-fluorofentanyl is a synthetic opioid and a structural analog of fentanyl, which has gained attention due to its potent biological activity and potential for abuse. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and toxicity profiles based on recent research findings.

Structure-Activity Relationship (SAR)

This compound belongs to a class of compounds known as fluorinated fentanyl analogs. The structure-activity relationship studies indicate that the position of the fluorine atom significantly influences the compound's potency and efficacy at the mu-opioid receptor (MOR). Research has shown that this compound, along with other regioisomers, exhibits agonistic activity at MOR, leading to effects such as analgesia and respiratory depression similar to those observed with traditional opioids like morphine and fentanyl itself .

Pharmacological Effects

The pharmacological profile of this compound has been characterized through various in vivo studies. Key findings include:

- Antinociception : this compound produces significant dose-dependent antinociceptive effects in animal models, comparable to standard opioids. In tests such as the warm-water tail-withdrawal assay, it demonstrated high efficacy in pain relief .

- Respiratory Depression : Like other potent opioids, this compound induces respiratory depression, which is a critical concern given its potential for overdose. Studies have indicated that respiratory compliance decreases following administration, leading to hypoxemia .

- Hyperlocomotion : The compound also affects locomotor activity, causing hyperlocomotion in certain doses, which may complicate its use in clinical settings .

Metabolism

The metabolism of this compound has been investigated using human hepatocytes. Key metabolic pathways identified include:

- N-Dealkylation : This is a primary metabolic route leading to the formation of norfluorofentanyl.

- Hydroxylation : Several hydroxylated metabolites were also detected, indicating complex metabolic processing similar to other fentanyl analogs .

The identification of these metabolites is crucial for developing analytical methods for drug screening and understanding the pharmacokinetics of this compound.

Toxicity Profile

This compound poses significant toxicity risks. Studies have reported both acute and chronic toxicity effects:

- Cardiac Toxicity : Exposure can lead to decreased heart rate and other cardiovascular complications.

- Neurotoxicity : Behavioral studies in animal models show compromised motor functions at sublethal doses, highlighting neurotoxic potential even at lower concentrations .

- Respiratory Toxicity : As noted earlier, respiratory depression is a major risk factor associated with this compound use, necessitating careful monitoring during administration .

Case Studies

Recent case studies have illustrated the real-world implications of this compound exposure. For instance:

- A report highlighted an increase in overdose cases linked to synthetic opioids including this compound. During a specific period, numerous fatalities were attributed to its presence alongside other substances like methamphetamine .

- Post-mortem toxicology analyses have consistently detected this compound in overdose victims, emphasizing its role in the ongoing opioid crisis.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O/c1-2-22(26)25(21-10-6-9-19(23)17-21)20-12-15-24(16-13-20)14-11-18-7-4-3-5-8-18/h3-10,17,20H,2,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTQVWMQISKVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347459 | |

| Record name | Meta-fluorofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90736-22-4 | |

| Record name | Meta-fluorofentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090736224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meta-fluorofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | META-FLUOROFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E1Z897G1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.